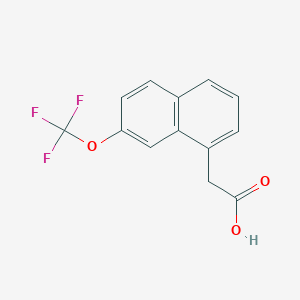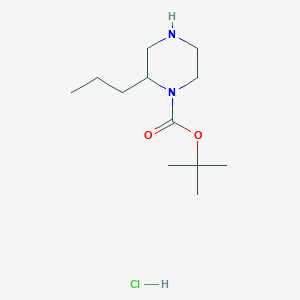
tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo: es un compuesto químico con la fórmula molecular C10H12BrN2O2. Es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo típicamente implica la bromación de 2-ciano-1H-pirrol-1-carboxilato de tert-butilo. La reacción se lleva a cabo en condiciones controladas utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en un solvente adecuado como diclorometano .
Métodos de producción industrial: Esto incluye la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la garantía de alta pureza y rendimiento a través de técnicas de purificación avanzadas .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: El 2-bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo puede sufrir reacciones de sustitución nucleofílica donde el átomo de bromo es reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque los ejemplos específicos son menos comunes.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Los reactivos como azida de sodio, tiolato de potasio o alcóxido en solventes como dimetilformamida (DMF) o tetrahidrofurano (THF) se utilizan comúnmente.
Oxidación: Se pueden utilizar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Productos principales:
Aplicaciones Científicas De Investigación
Química: El 2-bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sirve como un bloque de construcción en la construcción de compuestos heterocíclicos y análogos de productos naturales .
Biología y medicina: En química medicinal, este compuesto se explora por su potencial como farmacóforo en el diseño de fármacos. Puede modificarse para crear derivados con actividad biológica, como propiedades antimicrobianas o anticancerígenas .
Industria: El compuesto encuentra aplicaciones en el desarrollo de materiales avanzados, incluidos polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción del 2-bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo está relacionado principalmente con su capacidad de sufrir reacciones de sustitución. El átomo de bromo puede ser reemplazado por varios nucleófilos, lo que lleva a la formación de nuevos compuestos con diferentes propiedades. Los objetivos moleculares y las vías involucradas dependen de los derivados específicos formados y sus aplicaciones previstas .
Comparación Con Compuestos Similares
Compuestos similares:
- 2-Ciano-1H-pirrol-1-carboxilato de tert-butilo
- 2,5-Dihidro-1H-pirrol-1-carboxilato de tert-butilo
- 3-Amino-4-ciano-2,5-dihidro-1H-pirrol-1-carboxilato de tert-butilo
Comparación: El 2-bromo-5-ciano-1H-pirrol-1-carboxilato de tert-butilo es único debido a la presencia del átomo de bromo, lo que lo convierte en un intermedio versátil para futuras transformaciones químicas. En comparación con sus análogos, ofrece más oportunidades para reacciones de sustitución, lo que lo hace valioso en química orgánica sintética .
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-5-cyanopyrrole-1-carboxylate |
InChI |
InChI=1S/C10H11BrN2O2/c1-10(2,3)15-9(14)13-7(6-12)4-5-8(13)11/h4-5H,1-3H3 |
Clave InChI |
BPTRZKGRRRPKPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)









![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)
